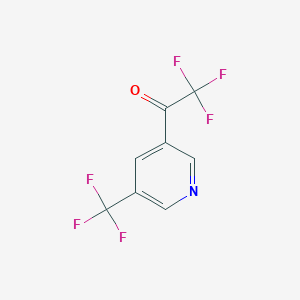

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO/c9-7(10,11)5-1-4(2-15-3-5)6(16)8(12,13)14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRHPJSLIVMOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone typically involves the reaction of 2,2,2-trifluoroethanone with 5-(trifluoromethyl)pyridine under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the ethanone, followed by nucleophilic substitution with the pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Addition at the Carbonyl Group

The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | RMgX (R = alkyl/aryl), THF, −78°C | Tertiary alcohol derivatives | 75–90% | |

| Hydride Reduction | NaBH₄ or LiAlH₄, Et₂O, 0°C → RT | 2,2,2-Trifluoroethanol derivatives | 60–85% | |

| Cyanide Addition | KCN, H₂O/EtOH, reflux | Cyanohydrin intermediates | ~50% |

Mechanistic Insight : The trifluoromethyl group stabilizes the tetrahedral intermediate via inductive effects, accelerating nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) on Pyridine

The pyridine ring undergoes regioselective substitutions at the meta and para positions due to electron-deficient aromaticity.

Key Observation : Steric hindrance from the trifluoromethyl group directs electrophiles to less substituted positions .

Oxidation and Reduction Reactions

Controlled redox reactions modify functional groups while preserving the pyridine core.

Safety Note : Exothermic reductions require strict temperature control to avoid decomposition.

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings for complex heterocycle synthesis.

| Reaction Type | Catalysts/Ligands | Coupling Partner | Product Class | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biarylpyridines | 70–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amines | Aminopyridine derivatives | 65% |

Optimization : Anhydrous solvents and degassed conditions minimize side reactions.

Cyclization and Heterocycle Formation

Intramolecular reactions yield fused-ring systems with enhanced bioactivity.

| Reaction Type | Conditions | Product | Biological Relevance | Source |

|---|---|---|---|---|

| Lactamization | PCl₅, reflux, 12h | Trifluoromethylpyridone | Enzyme inhibition | |

| Cycloaddition | CuI, DMF, 120°C | Imidazopyridine hybrids | Anticancer candidates |

Mechanism : Acid catalysis facilitates dehydration during lactamization .

Scientific Research Applications

Applications in Agrochemicals

The compound is particularly noted for its applications in the agrochemical sector:

- Pesticides : 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone serves as a key intermediate in the synthesis of various pesticides. Its derivatives have been shown to exhibit enhanced insecticidal properties against lepidopterous pests compared to non-fluorinated analogs .

Case Study: Pyridalyl

Pyridalyl, a pesticide derived from trifluoromethylpyridine compounds, demonstrates superior effectiveness against pests. Structural optimization studies indicate that its insecticidal activity is significantly improved due to the presence of trifluoromethyl groups .

Applications in Pharmaceuticals

In the pharmaceutical industry, this compound is utilized for developing various therapeutic agents:

- Antimicrobial Agents : The presence of the trifluoromethyl group enhances the lipophilicity of drugs, improving their ability to penetrate biological membranes and thus increasing their antimicrobial efficacy .

Case Study: Antibacterial Activity

Research has shown that derivatives of trifluoromethylpyridine exhibit potent antibacterial activity against resistant strains of bacteria. These compounds are being explored for their potential use in treating infections that are difficult to manage with conventional antibiotics .

Toxicological Considerations

While this compound shows promise in various applications, understanding its toxicological profile is crucial:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and pyridine ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by disrupting protein-protein interactions .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Positional Isomerism and Substituent Effects

- Pyridin-3-yl vs. Pyridin-2-yl Isomers : The target compound’s 3-pyridinyl substitution contrasts with its 2-pyridinyl isomer (CAS 248274-16-0), which lacks trifluoroacetylation. The 3-position’s electronic environment may favor stronger dipole interactions in biological systems compared to the 2-isomer’s steric hindrance .

- Halogen vs.

Impact of Ring Systems on Bioactivity

- Fused Heterocycles: Compounds like the cyclopenta-thienopyridine derivative (Entry 4, Table 1) exhibit rigid, planar structures that enhance binding to hydrophobic pockets but reduce aqueous solubility .

- Bicyclic Systems : The pyrrolo[2,3-b]pyridine moiety (Entry 5, Table 1) introduces nitrogen-rich bicyclic systems, improving interactions with nucleic acids or metal ions in enzymatic contexts .

Electronic and Steric Considerations

- Trifluoroacetyl Group: The -COCF₃ group in the target compound increases electron-withdrawing effects, stabilizing the ketone moiety against nucleophilic attack. This contrasts with non-fluorinated analogs (e.g., 1-(5-(trifluoromethyl)pyridin-2-yl)ethanone), where the acetyl group is more reactive .

- Steric Bulk : Bulky substituents (e.g., 4-methylphenyl in Entry 4) may limit membrane permeability but improve target specificity .

Biological Activity

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone is a compound that has garnered attention due to its unique trifluoromethyl and pyridine moieties, which contribute to its biological activity. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

The molecular formula for this compound is C8H3F6NO. The trifluoromethyl groups enhance lipophilicity and can influence the compound's interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors or modulators in biochemical pathways.

Inhibition Studies

A study examining the binding affinity of related trifluoromethyl-pyridine derivatives showed that they can effectively inhibit specific enzyme activities. For instance, a related compound demonstrated a Ki value of 0.600 nM against the rat uterine oxytocin receptor . This suggests potential applications in modulating hormonal responses.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Study 1: Inhibitory Effects on Enzymes

In an investigation involving several trifluoromethyl-pyridine derivatives, it was found that modifications at the pyridine ring significantly affected enzyme inhibition profiles. The study highlighted that introducing trifluoromethyl groups enhanced binding interactions with the target enzymes, leading to improved inhibitory effects.

Case Study 2: Pharmacokinetic Properties

A pharmacokinetic study evaluated the absorption and distribution characteristics of similar compounds in vivo. Results indicated favorable profiles for systemic circulation and tissue distribution, suggesting potential for therapeutic applications .

Research Findings

Recent research has focused on synthesizing derivatives of trifluoromethyl-pyridines to explore their biological activities further. One study reported that certain derivatives exhibited selective inhibition against various cancer cell lines, indicating potential as anti-cancer agents .

Q & A

Q. What synthetic routes are commonly employed for preparing 2,2,2-trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanone?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on a pre-functionalized pyridine ring. For example:

Pyridine Functionalization : Introduce the trifluoromethyl group at the 5-position of pyridine via halogenation followed by trifluoromethylation (e.g., using CF₃Cu or CF₃SiMe₃) .

Acylation : React the trifluoromethylpyridine intermediate with trifluoroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to install the trifluoroethanone group .

- Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via ¹⁹F NMR to track fluorinated groups .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Assign peaks based on coupling patterns (e.g., splitting due to adjacent CF₃ groups) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (Exact Mass: ~267.03 g/mol) using ESI or EI modes .

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereoelectronic effects of CF₃ groups .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (see SDS guidelines for analogous fluorinated ketones) .

- Ventilation : Perform reactions in a fume hood due to potential release of HF or fluorinated vapors .

- Waste Disposal : Neutralize acidic byproducts with calcium carbonate before disposal .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Analysis : Use DFT calculations (e.g., Gaussian 09) to map electron density on the pyridine ring. The CF₃ groups at positions 3 and 5 create a π-deficient aromatic system , favoring nucleophilic aromatic substitution over electrophilic reactions .

- Experimental Validation : Compare reaction yields with non-fluorinated analogs (e.g., methyl-substituted pyridines) under Suzuki-Miyaura conditions .

Q. What strategies resolve contradictions in crystallographic data for fluorinated aromatic ketones?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron X-ray sources to mitigate weak diffraction from light atoms (e.g., F).

- Refinement : Apply SHELXL’s TWIN and HKLF5 commands to handle twinning or disorder common in fluorinated crystals .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular F···H interactions .

Q. How can the compound’s metabolic stability be assessed for pharmaceutical applications?

- Methodological Answer :

- In Vitro Assays :

- CYP450 Inhibition : Screen against human liver microsomes to evaluate interaction with cytochrome P450 enzymes .

- Mass Spectrometry : Track metabolite formation (e.g., hydroxylation at the pyridine ring) using LC-HRMS .

- Computational Prediction : Use ADMET software (e.g., SwissADME) to estimate metabolic pathways based on logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.